molecular formula C6H5BrF2N2O3 B1382417 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239788-48-7

4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1382417
CAS RN: 1239788-48-7
M. Wt: 271.02 g/mol
InChI Key: OPNVORSKUMLLDF-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 4-Br-5-DFMPCA, is a pyrazole derivative that has been used in various scientific research applications. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the study of metabolism, pharmacology, and biochemistry. This compound has been used in various scientific experiments to further our understanding of various biochemical and physiological processes.

Scientific Research Applications

Antifungal Activity

One of the significant scientific applications of compounds related to 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is in the realm of antifungal activities. Studies have shown that certain derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, exhibit notable antifungal properties. These compounds have been tested against various phytopathogenic fungi, displaying moderate to excellent activities. For instance, specific compounds in this class demonstrated higher antifungal activity against seven phytopathogenic fungi compared to conventional antifungal agents like boscalid (Shijie Du et al., 2015).

Synthesis and Chemical Properties

The synthesis and chemical properties of related pyrazole carboxylic acids have been a subject of research. Studies include the synthesis of various derivatives and intermediates, exploring their structural and spectral properties. For example, research has been conducted on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides (Niu Wen-bo, 2011). Additionally, the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid has been achieved with high purity, starting from propargyl alcohol through various chemical reactions (L. Li-fen, 2013).

Biological Applications

The derivatives of pyrazole carboxylic acids have also been explored for their biological applications. This includes investigating their antibacterial and antifungal activities. For instance, compounds like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and tested for their analgesic and anti-inflammatory activities (P. D. Gokulan et al., 2012). Moreover, studies on the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds have been conducted, highlighting their potential applications in pharmaceuticals (Yang Yun-shang, 2011).

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The pharmacokinetic properties of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), have not been studied in detail. As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .

Result of Action

Given the lack of specific information, it is difficult to predict the compound’s effects at the molecular and cellular levels .

Action Environment

The action of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and interaction with its targets .

properties

IUPAC Name

4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVORSKUMLLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
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